2-[3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a complex organic compound that features a quinoline core linked to a triazolo-thiadiazole moiety, which is further substituted with a trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves multiple steps:
Formation of the Triazolo-Thiadiazole Core: This step involves the cyclization of 4-amino-5-(3,4,5-trimethoxybenzyl)-3-mercapto-1,2,4-triazole with carbon disulfide in the presence of potassium hydroxide.
Coupling with Quinoline: The triazolo-thiadiazole intermediate is then coupled with a quinoline derivative under specific conditions to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the triazolo-thiadiazole moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the quinoline core.
Scientific Research Applications
2-[3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent by inhibiting key enzymes and proteins involved in cancer cell proliferation.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as tubulin and heat shock proteins.
Mechanism of Action
The mechanism of action of 2-[3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline involves multiple pathways:
Inhibition of Enzymes: The compound inhibits enzymes such as tubulin and thioredoxin reductase, which are crucial for cell division and survival.
Induction of Apoptosis: It triggers apoptosis in cancer cells through the activation of caspases and down-regulation of survival pathways.
Antimicrobial Action: The compound disrupts microbial cell walls and inhibits essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl Derivatives: Compounds like colchicine and podophyllotoxin also contain the trimethoxyphenyl group and exhibit similar biological activities.
Triazolo-Thiadiazole Compounds: Other triazolo-thiadiazole derivatives have shown comparable anticancer and antimicrobial properties.
Uniqueness
2-[3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is unique due to its combined structural features, which enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C21H17N5O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
6-quinolin-2-yl-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H17N5O3S/c1-27-16-10-13(11-17(28-2)18(16)29-3)19-23-24-21-26(19)25-20(30-21)15-9-8-12-6-4-5-7-14(12)22-15/h4-11H,1-3H3 |
InChI Key |
SUMNNWXSSQFMPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.